molecular formula C16H17FN2O3S B7109101 N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide

N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide

Cat. No.: B7109101
M. Wt: 336.4 g/mol
InChI Key: RMGVSOACPQSYDS-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyridinylsulfonyl moiety, and an acetamide linkage, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12(13-5-7-14(17)8-6-13)19(2)16(20)11-23(21,22)15-4-3-9-18-10-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGVSOACPQSYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(C)C(=O)CS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of a fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Introduction of the Pyridinylsulfonyl Group:

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(4-fluorophenyl)ethyl]-N-methyl-2-pyridin-3-ylsulfonylacetamide can be compared with other similar compounds, such as:

    4-Fluoroethamphetamine: Shares the fluorophenyl group but differs in its overall structure and pharmacological properties.

    4-Fluoromethamphetamine: Another fluorinated amphetamine derivative with distinct chemical and biological characteristics.

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